

# Application Note: Comprehensive Analytical Characterization of Methyl 2-methylquinoline-6-carboxylate

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Compound of Interest	
Compound Name:	Methyl 2-methylquinoline-6-carboxylate
Cat. No.:	B180422
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Audience: Researchers, scientists, and drug development professionals.

Introduction **Methyl 2-methylquinoline-6-carboxylate** is a quinoline derivative that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.<sup>[1][2]</sup> Its structural integrity and purity are paramount for successful downstream applications in drug discovery and materials science. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound, ensuring reliable and reproducible research outcomes.

The primary analytical techniques discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and X-ray Crystallography for definitive solid-state structure determination.

## Data Presentation: Quantitative Summary

The following tables summarize the key physicochemical and spectroscopic data for **Methyl 2-methylquinoline-6-carboxylate**.

Table 1: Physicochemical Properties

Property	Value	Reference
<b>Molecular Formula</b>	<b>C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub></b>	<b>[3]</b>
Molecular Weight	201.22 g/mol	[3]
CAS Number	108166-01-4	[3][4]

| Appearance | White to Yellow Solid |[5][6] |

Table 2: <sup>1</sup>H NMR Spectroscopic Data (400.1 MHz, DMSO-d<sub>6</sub>)[6]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.62	d	2.0	H-5
8.44	d	8.5	H-8
8.15	dd	8.8, 2.0	H-7
7.99	d	8.8	H-4
7.51	d	8.5	H-3
3.91	s	-	-COOCH <sub>3</sub>

| 2.68 | s | - | -CH<sub>3</sub> |

Table 3: <sup>13</sup>C NMR Spectroscopic Data (100.6 MHz, DMSO-d<sub>6</sub>)[6]

Chemical Shift ( $\delta$ , ppm)	Assignment
165.9	C=O (ester)
161.7	C-2
149.1	C-8a
137.5	C-4
130.7	C-7
128.7	C-5
128.4	C-6
126.5	C-4a
125.5	C-8
123.1	C-3
52.3	-COOCH <sub>3</sub>

| 25.1 | -CH<sub>3</sub> |

Table 4: Typical HPLC-UV Method Parameters for Purity Analysis of Quinoline Derivatives

Parameter	Typical Value/Condition	Reference
System	HPLC with UV or DAD Detector	[7][8]
Column	Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 $\mu$ m)	[7][9]
Mobile Phase	Acetonitrile and Water (or buffer)	[7][9]
Elution Mode	Isocratic or Gradient	[10]
Flow Rate	1.0 mL/min	[9]
Detection Wavelength	~225 nm	[9]

| Column Temperature | Ambient or 30 °C | [1] |

Table 5: Expected Fragmentation Pathways in Mass Spectrometry

Ionization Mode	Precursor Ion	Expected Key Fragment Ions (m/z)	Description
ESI+	$[M+H]^+$ (202.08)	170.06	Loss of methanol ( $CH_3OH$ )
ESI+	$[M+H]^+$ (202.08)	142.06	Loss of methoxycarbonyl radical ( $\cdot COOCH_3$ ) followed by H rearrangement
EI	$[M]^{+\bullet}$ (201.08)	170.06	Loss of methoxy radical ( $\cdot OCH_3$ )

| EI |  $[M]^{+\bullet}$  (201.08) | 142.05 | Loss of carboxylate group and methyl radical |

## Experimental Protocols & Methodologies

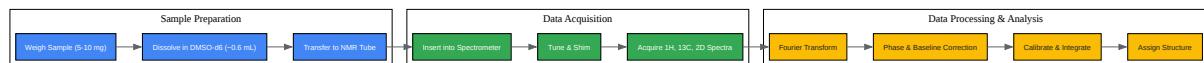
### Nuclear Magnetic Resonance (NMR) Spectroscopy

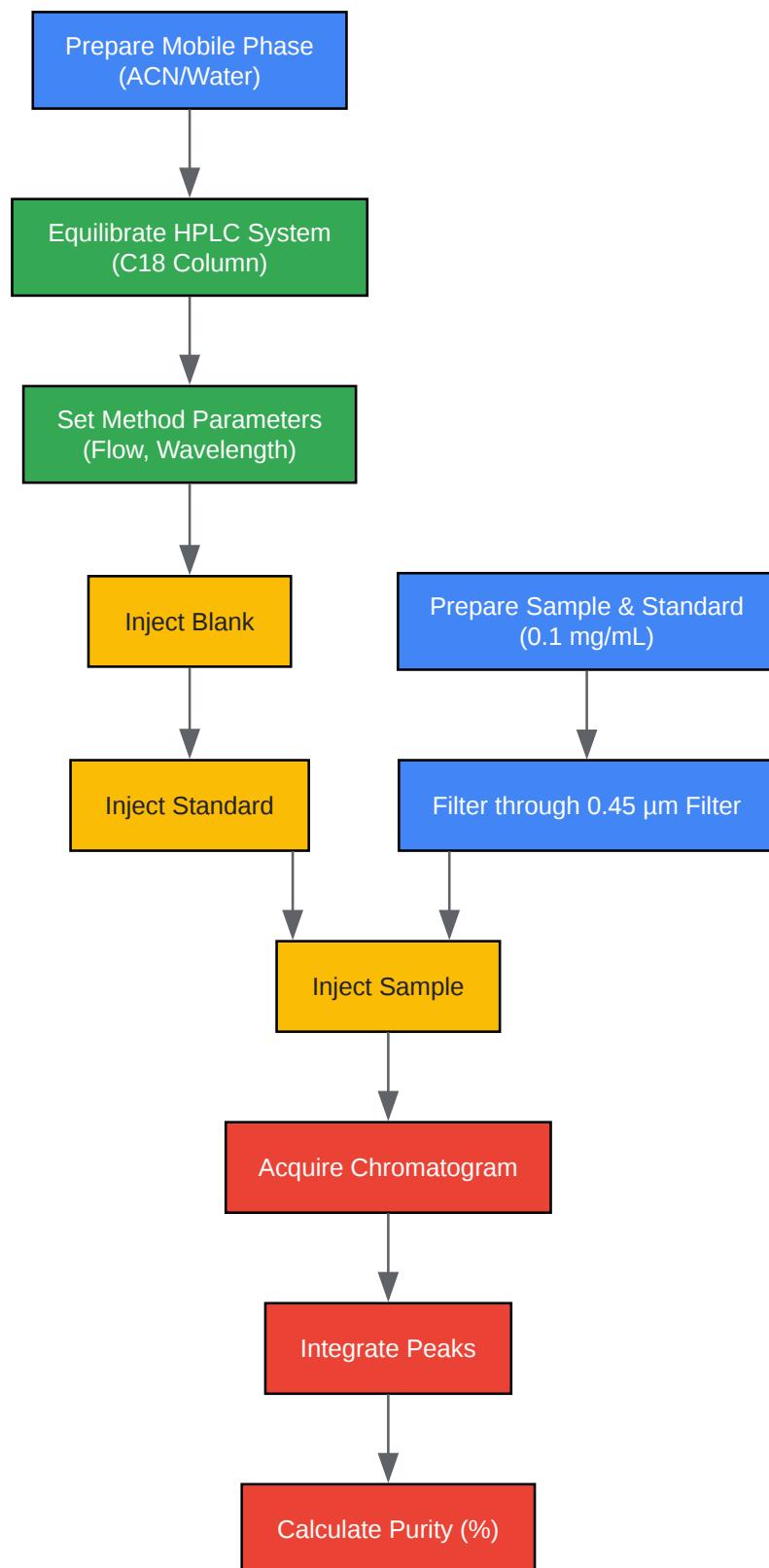
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.

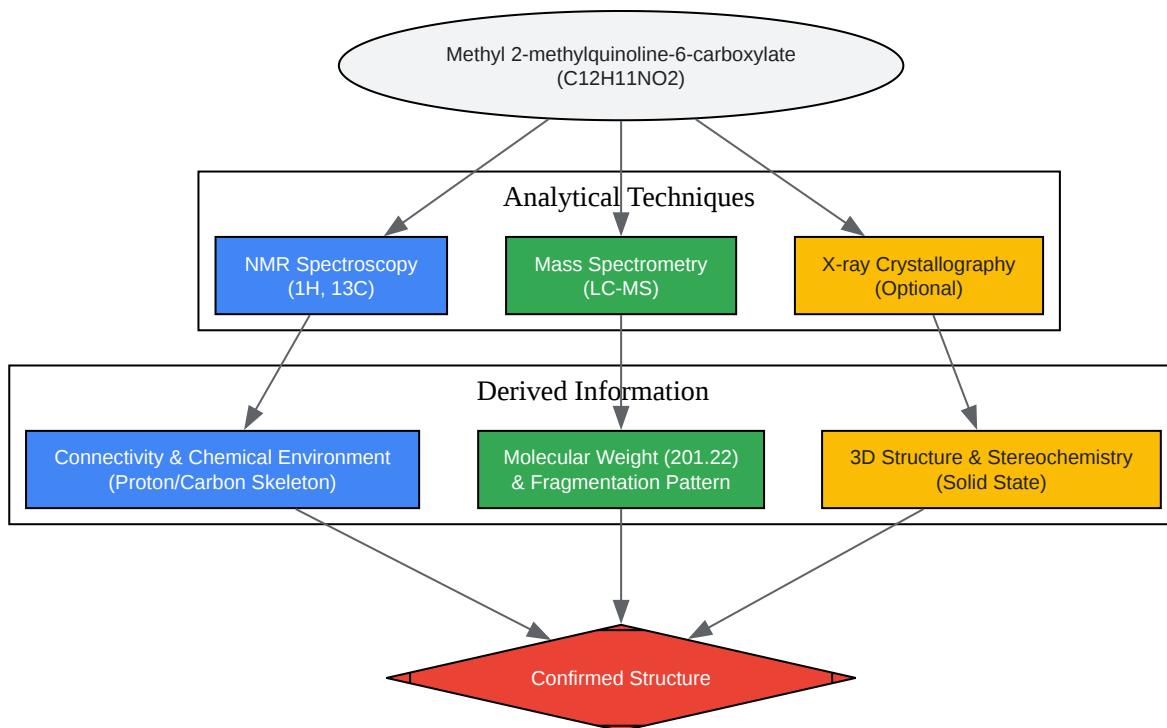
Protocol:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Methyl 2-methylquinoline-6-carboxylate** and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

- Data Acquisition:
  - Tune and shim the probe to the sample.
  - Acquire a  $^1\text{H}$  NMR spectrum using a standard pulse program. A spectral width of 12-16 ppm is typical.
  - Acquire a  $^{13}\text{C}$  NMR spectrum. A spectral width of 220-240 ppm is generally sufficient.
  - (Optional) Perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm assignments.[\[11\]](#)
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase and baseline correct the resulting spectra.
  - Calibrate the  $^1\text{H}$  spectrum using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm). Calibrate the  $^{13}\text{C}$  spectrum accordingly ( $\delta \approx 39.52$  ppm).
  - Integrate the peaks in the  $^1\text{H}$  spectrum and identify chemical shifts, multiplicities, and coupling constants.







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